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Compound of Interest

Compound Name: P53R3

Cat. No.: B12421918

An In-depth Technical Guide to P53R3: Chemical Structure, Properties, and Mechanism of
Action

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central
role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as
DNA damage, oncogenic stress, or hypoxia, p53 can halt the cell cycle, initiate DNA repair, or
trigger apoptosis (programmed cell death), thereby preventing the propagation of damaged
cells.[2][3] The function of p53 is compromised in over half of all human cancers due to
mutations in the TP53 gene, making it a critical and challenging target in oncology.[1] These
mutations not only abrogate its tumor-suppressive functions but can also confer new oncogenic
"gain-of-function” properties.[4]

The development of small molecules that can reactivate mutant p53 represents a promising
therapeutic strategy.[4] P53R3 is one such molecule, identified as a potent reactivator of p53.
[5] It is a quinazoline-based compound that has been shown to restore the DNA-binding
capabilities of several "hot spot" p53 mutants, re-instating their ability to regulate target genes
and induce anti-proliferative effects.[1][6] This guide provides a comprehensive overview of the
chemical structure, biological properties, and mechanism of action of P53R3 for researchers,
scientists, and drug development professionals.

Chemical Structure and Properties

P53R3 is a quinazoline derivative identified through p53 DNA binding assays.[1][6] Its chemical
and biological properties are summarized below.
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Chemical Data

Property Value Reference

CAS Number 922150-12-7 [7]

Molecular Formula C32H35CI2Ns02 [7]

Molecular Weight 592.565 g/mol [7]

- 90 mg/mL (151.88 mM) in

Solubility [5]

DMSO
Biological Properties

Property Description Reference

Target Mutant p53 protein [5]
Reactivates mutant p53,

Mechanism restoring sequence-specific [41[8]
DNA binding.
p53R175H, p53R248W,

Affected Mutants [4][8][9]
p53R273H, p53M237I
Induces p53-dependent

Downstream Effects antiproliferative effects and [8][10]
GO/GL1 cell cycle arrest.
Exhibits higher specificity for

Specificity inducing p53-dependent [518]
effects compared to PRIMA-1.
Enhances mRNA and protein

] expression of p21, MDM2,

Target Gene Upregulation [9][10]
BAX, PUMA, GADD45, and
DR5.
Sensitizes tumor cells to

Cellular Outcome TRAIL-induced apoptosis [11]

through DR5 upregulation.
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Mechanism of Action and Signaling Pathway

P53R3 functions by directly interacting with the p53 protein. It binds to the DNA binding domain
of several common p53 mutants, functioning in a chaperone-like manner to restore a wild-type-
like conformation.[2] This conformational change re-enables the mutant p53 to bind specifically
to the DNA response elements in the promoters of its target genes.[6][10]

Upon reactivation by P53R3, p53 can transcriptionally regulate a host of genes involved in key
anti-tumorigenic processes.[12] This includes:

e Cell Cycle Arrest: Upregulation of p21 and GADD45 leads to a halt in the cell cycle, typically
at the G1/S checkpoint, preventing the replication of damaged DNA.[8][10]

e Apoptosis: Activation of pro-apoptotic genes such as BAX, PUMA, and DR5 (Death Receptor
5) initiates the programmed cell death cascade.[9][10] The strong induction of DR5 is
particularly notable as it sensitizes cancer cells to apoptosis induced by the tumor necrosis
factor-related apoptosis-inducing ligand (TRAIL).[11]

o Feedback Regulation: p53 also activates the transcription of MDMZ2, its own negative
regulator, as part of a crucial feedback loop that controls p53 levels in the cell.[9][10]
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P53R3-mediated reactivation of the mutant p53 signaling pathway.
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Experimental Protocols

The characterization of P53R3 and its effects on mutant p53 relies on several key experimental
methodologies. Detailed protocols derived from published studies are outlined below.

Protocol 1: p53 DNA-Binding Restoration Assay

This assay determines if P53R3 can restore the ability of mutant p53 to bind to its specific DNA
consensus sequence. The Electrophoretic Mobility Shift Assay (EMSA) is commonly used.

e Objective: To visualize the restoration of p53-DNA complex formation.

e Cell Lines: Use cancer cell lines with known p53 mutations (e.g., WiDr for p53R273H, KLE
for p53R175H).[8]

o Methodology:

o Cell Treatment: Culture cells to ~80% confluency. Treat cells with 10 pg/mL of P53R3 or
vehicle control (DMSO) for 24 hours.[8]

o Nuclear Extract Preparation: Harvest cells and prepare nuclear extracts using a standard
nuclear extraction protocol (e.g., hypotonic lysis followed by high-salt extraction).
Determine protein concentration using a Bradford or BCA assay.

o Probe Labeling: Synthesize and label a double-stranded oligonucleotide containing the
p53 consensus DNA binding site with a radioactive (e.g., 32P) or non-radioactive (e.g.,
biotin) tag.

o Binding Reaction: In a binding buffer, incubate 5-10 pg of nuclear extract with the labeled
probe for 20-30 minutes at room temperature. For competition assays, add a 100-fold
excess of unlabeled "cold" probe to a parallel reaction to confirm binding specificity.[8]

o Electrophoresis: Separate the protein-DNA complexes on a non-denaturing
polyacrylamide gel.

o Detection: Visualize the bands by autoradiography (for 32P) or chemiluminescence (for
biotin). An increase in the shifted band in the P53R3-treated sample indicates restored
DNA binding.
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Protocol 2: Cell Proliferation Inhibition Assay

This assay quantifies the antiproliferative effects of P53R3.
o Objective: To measure the dose-dependent inhibition of cell growth.

e Cell Lines: Use a panel of cells, including those with p53 mutations (e.g., LN-308 glioma
cells transfected to express p53R175H, p53R248W, or p53R273H) and a control.[8]

» Methodology:

o Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and
allow them to adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of P53R3 (e.g., 1 to 33 pug/mL) or
vehicle control for 24-72 hours.[8][13]

o Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each
well and incubate according to the manufacturer's instructions.

o Data Acquisition: Measure the absorbance or luminescence using a plate reader.

o Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability
against the P53R3 concentration and calculate the I1Cso value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of P53R3 on cell cycle distribution.

e Objective: To determine if P53R3 induces cell cycle arrest.

e Cell Lines: Use p53 mutant cell lines such as LN-308 p53R175H and LN-308 p53R273H.[8]
e Methodology:

o Cell Treatment: Plate cells in 6-well plates. Treat with an effective concentration of P53R3
(e.g., 33 pg/mL) or vehicle control for 18 hours.[5][8]
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o Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet
by centrifugation.

o Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise
while vortexing. Incubate at 4°C for at least 2 hours.

o Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining
solution containing a DNA intercalating dye (e.g., Propidium lodide) and RNase A.
Incubate in the dark for 30 minutes.

o Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

o Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the
percentage of cells in the GO/G1, S, and G2/M phases. A significant increase in the GO/G1
population in treated cells indicates cell cycle arrest.[3]
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Compound Screening & Validation
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General experimental workflow for validating a mutant p53 reactivator.

Conclusion

P53R3 is a valuable chemical tool and a promising lead compound for the development of
cancer therapeutics targeting mutant p53.[11] Its ability to restore the tumor suppressor
function to some of the most common p53 mutants by enabling their sequence-specific DNA
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binding is a significant finding.[8][10] By reactivating the p53 pathway, P53R3 can induce cell
cycle arrest and apoptosis in cancer cells that are otherwise resistant to these processes.[8]
The detailed methodologies and mechanistic understanding presented in this guide serve as a
resource for researchers aiming to further investigate P53R3 and explore the broader strategy
of mutant p53 reactivation for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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